molecular formula C15H19NO2 B1474990 tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate CAS No. 1809144-86-2

tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate

Cat. No.: B1474990
CAS No.: 1809144-86-2
M. Wt: 245.32 g/mol
InChI Key: AGMQJWPVZOTVOC-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate is a chemical building block of interest in medicinal chemistry and drug discovery. Compounds within the tert-butyl carbamate (Boc-protected) class are frequently employed as crucial synthetic intermediates for active pharmaceutical ingredients (APIs) . The structure of this reagent, featuring a protected amine and an ethynyl group, makes it a versatile precursor. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for amines, enabling complex multi-step syntheses by preventing unwanted side reactions . Meanwhile, the terminal alkyne (ethynyl) group is a valuable handle for further chemical modification, particularly through metal-catalyzed coupling reactions such as the Click reaction (CuAAC) or Sonogashira coupling, which are used to construct more complex molecular architectures. As a research chemical, this product is intended for use in laboratory settings only. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-5-12-6-8-13(9-7-12)10-11-16-14(17)18-15(2,3)4/h1,6-9H,10-11H2,2-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMQJWPVZOTVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Protection Using Di-tert-butyl Dicarbonate

A widely used method for carbamate formation involves reacting the amine precursor with di-tert-butyl dicarbonate in an aprotic solvent such as dichloromethane at room temperature. The reaction proceeds efficiently, yielding the tert-butyl carbamate derivative.

  • Reaction Conditions:

    • Solvent: Dichloromethane (CH2Cl2)
    • Temperature: Room temperature (~20-25°C)
    • Reaction Time: Approximately 40 minutes
    • Molar Ratio: 1 equivalent of amine to 1 equivalent of di-tert-butyl dicarbonate
  • Procedure:

    • Dissolve the amine (e.g., 4-ethynylphenethylamine) in dichloromethane.
    • Add di-tert-butyl dicarbonate slowly with stirring.
    • Monitor the reaction progress by thin-layer chromatography (TLC).
    • Upon completion, concentrate the reaction mixture and purify the product by column chromatography if necessary.
  • Outcome:

    • Formation of this compound as a yellow solid or oil.
    • High purity product suitable for further applications.

This method is analogous to the preparation of related tert-butyl carbamate derivatives such as tert-butyl 2-(4-nitrophenoxy)ethylcarbamate, where di-tert-butyl dicarbonate reacts with the corresponding amine in dichloromethane at room temperature for 40 minutes, yielding the carbamate without further purification before the next step.

Mitsunobu Reaction for Ether Formation (Related Methodology)

In cases where the phenyl ring bears substituents such as nitro or hydroxy groups, the Mitsunobu reaction has been employed to link the carbamate moiety via an ethoxy or propoxy linker. This involves:

  • Triphenylphosphine and diisopropyl azodicarboxylate (DIAD) as reagents.
  • Anhydrous tetrahydrofuran (THF) as solvent.
  • Low temperature control (0 to 20°C) under inert atmosphere.
  • Reaction times up to 30 hours.

Although this method is more common for forming ether linkages, it demonstrates the mild and selective conditions compatible with carbamate formation and sensitive functional groups.

Catalytic Hydrogenation for Nitro to Amino Conversion (Precursor Step)

Precursor amines for carbamate formation can be obtained by catalytic hydrogenation of nitro-substituted analogs:

  • Using 10% palladium on carbon (Pd/C) catalyst.
  • Ammonium formate as hydrogen source.
  • Ethanol as solvent.
  • Reflux conditions for 0.5 hours.

This step yields the corresponding amino compound, which can then be protected by tert-butyl carbamate formation.

Research Findings and Optimization

  • The carbamate protection step is generally high yielding (above 60%) and proceeds cleanly under mild conditions.
  • Reaction monitoring by LCMS or TLC ensures minimal starting material remains.
  • Purification by silica gel chromatography using ethyl acetate/hexane mixtures yields colorless or white solids.
  • The ethynyl group remains intact under these conditions, avoiding side reactions such as Glaser coupling or polymerization.
  • The choice of solvent and temperature is critical to maintain functional group integrity.

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Carbamate formation Di-tert-butyl dicarbonate (1 eq) Dichloromethane Room temperature ~40 minutes High Mild, selective; preserves ethynyl
Ether linkage (Mitsunobu) Triphenylphosphine, DIAD THF 0–20°C 15–30 hours 60–70 For related carbamate ethers
Nitro to amino reduction Pd/C catalyst, ammonium formate Ethanol Reflux 0.5 hours High Precursor amine synthesis

Additional Notes

  • No direct literature specifically details the preparation of this compound, but analogous carbamate derivatives have been synthesized using the above methods with high efficiency and selectivity.
  • The ethynyl functionality requires protection from oxidative or coupling side reactions; therefore, inert atmosphere and mild conditions are recommended.
  • Analytical characterization typically includes IR, 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Organic Compounds: Tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate is used in the synthesis of complex organic compounds, including indoles with oxygen-containing substituents.

Biology:

    Structure-Activity Relationship Studies: The compound is important in structure-activity relationship studies, particularly in the context of chloride channel blockers.

Medicine:

    Drug Development: It serves as a key intermediate in the synthesis of various bioactive compounds, highlighting its role in medicinal chemistry.

Industry:

    Pesticide Development: The compound’s structure has been utilized in the synthesis of insecticidal compounds, demonstrating its potential in developing new pesticides.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, which is essential in peptide synthesis. The Boc (tert-butyl carbamate) protecting group can be removed under acidic conditions, allowing for the selective deprotection of amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl carbamates allows for direct comparisons with tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate. Below is a detailed analysis of key analogs:

Structural and Functional Differences

Compound Name Key Substituent/Modification Reactivity/Applications References
This compound 4-Ethynylphenyl Click chemistry, bioconjugation, cross-coupling reactions
tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate Chlorobenzimidazolone Inhibitor synthesis (e.g., 8-oxo targets), heterocyclic drug development
tert-Butyl N-[2-(4-chlorophenyl)ethyl]carbamate 4-Chlorophenyl Intermediate for pharmaceuticals (e.g., cannabinoid receptor ligands)
tert-Butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate Formyl-oxazole Schiff base formation, metal-organic frameworks
tert-Butyl N-[2-(4-carbamoylphenoxy)ethyl]carbamate 4-Carbamoylphenoxy Peptide mimetics, solubility modulation
tert-Butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate Trifluoro-cyclopropyl-hydroxyalkyne Antiviral agents (e.g., Efavirenz derivatives)

Physical and Chemical Properties

Property This compound tert-Butyl N-[2-(4-chlorophenyl)ethyl]carbamate tert-Butyl N-[2-(4-formyl-oxazol)ethyl]carbamate
Molecular Weight (g/mol) ~275 (estimated) 255.74 ~290 (estimated)
Solubility Moderate in organic solvents Low (hydrophobic chlorophenyl) Moderate (polar formyl group)
Stability Sensitive to strong acids/bases (Boc cleavage) Stable under neutral conditions Oxazole ring enhances thermal stability

Research Findings and Trends

  • Synthetic Efficiency: Ethynylphenyl carbamates require palladium/copper catalysis (Sonogashira), while chloro analogs are synthesized via cheaper SN2 pathways .
  • Safety Profiles: Chlorophenyl and benzimidazolone derivatives are generally non-hazardous , but vinyl carbamates () show carcinogenicity, highlighting the need for ethynyl-substituted safety studies.
  • Emerging Applications: Ethynylphenyl carbamates are gaining traction in nanomaterial functionalization and targeted drug delivery .

Biological Activity

Tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and applications in drug development and other fields.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound is characterized by its unique ethynylphenyl group, which contributes to its biological activity. The synthesis pathway often includes the use of protecting groups, such as the tert-butyl carbamate (Boc) group, which can be selectively removed under acidic conditions to yield the active amine.

Biological Activity

The biological activity of this compound primarily relates to its role in structure-activity relationship (SAR) studies. It has been identified as a potential chloride channel blocker, which is significant in various physiological processes.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

  • Chloride Channels : The compound may inhibit chloride channels, which play critical roles in neuronal signaling and muscle contraction.
  • Enzyme Inhibition : It has been suggested that the compound can interact with enzymes, potentially altering their activity and leading to therapeutic effects.

Case Studies and Research Findings

  • Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against T-lymphoblastic cell lines, indicating strong selectivity and potency .
  • Neuroprotective Effects : Some investigations suggest that this compound may have neuroprotective properties due to its ability to modulate ion channel activity, which is crucial in preventing excitotoxicity in neuronal cells.
  • Pesticide Development : Beyond medicinal applications, this compound's structure has been utilized in developing new insecticides, highlighting its versatility in both pharmaceutical and agricultural fields.

Data Tables

Here are some summarized findings regarding the biological activity of this compound:

Study Focus Findings Reference
Anticancer ActivityIC50 values as low as 9 nM against T-cell lines
Chloride Channel BlockerPotential inhibition observed
Synthesis ApplicationsKey intermediate for bioactive compounds

Q & A

Q. What are the key synthetic routes for preparing tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate?

The synthesis typically involves coupling a tert-butyl carbamate precursor with a functionalized phenethylamine derivative. For example:

  • Step 1 : React tert-butyl carbamate with 4-ethynylphenethyl chloride/bromide under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous DMF or THF.
  • Step 2 : Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate) .
  • Critical Parameters : Moisture-sensitive reactions require inert atmospheres (N₂/Ar). Monitor reaction progress via TLC or LC-MS.

Q. How should this compound be characterized to confirm its structure?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm peaks for tert-butyl (δ ~1.4 ppm, singlet), ethynyl (δ ~2.5-3.0 ppm), and carbamate NH (δ ~5-6 ppm, broad).
    • ¹³C NMR : Verify carbamate carbonyl (δ ~155 ppm) and ethynyl carbons (δ ~70-90 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to validate molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the recommended storage conditions to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as carbamates are prone to hydrolysis. Use desiccants in storage vials .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
  • Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., ethynyl group oxidation) .
  • Troubleshooting Low Yields : Check for moisture contamination or incomplete deprotection of intermediates via LC-MS .

Q. How do steric and electronic effects influence the reactivity of the ethynyl group in this compound?

The ethynyl group’s linear geometry and high electron density enable:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.
  • Cross-Coupling : Sonogashira or Heck reactions to introduce aryl/heteroaryl groups.
  • Steric Hindrance : The tert-butyl carbamate may slow reactions at the ethyl linker; optimize catalysts (e.g., Pd(PPh₃)₄) .

Q. What analytical methods resolve contradictions in purity assessments?

  • HPLC-PDA vs. NMR : Discrepancies may arise from UV-inactive impurities. Use ¹H NMR integration for quantitative purity.
  • Elemental Analysis : Validate %C, %H, %N to confirm stoichiometry.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., confirm tert-butyl orientation) using SHELX software .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

  • Enzyme Inhibition Assays : Use fluorescence polarization or SPR to measure binding affinity (Kd) to targets like kinases or proteases.
  • Molecular Docking : Model interactions with active sites (e.g., hydrogen bonding with carbamate oxygen).
  • Metabolic Stability : Incubate with liver microsomes to assess carbamate hydrolysis rates .

Q. What strategies mitigate decomposition during biological assays?

  • Buffer Optimization : Use pH 7.4 PBS with 1% DMSO to enhance solubility and stability.
  • Protease Inhibitors : Add EDTA or PMSF to prevent enzymatic degradation.
  • LC-MS Monitoring : Track parent compound and metabolites in real-time .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Solubility (Water)<0.1 mg/mL (predicted via LogP ~3.2)
LogP3.2 (Calculated via ChemAxon)
Stability in DMSOStable for 6 months at -20°C

Q. Table 2. Common Synthetic Byproducts and Solutions

ByproductCauseResolution
Hydrolyzed carbamateMoisture exposureUse molecular sieves
Ethynyl dimerizationOxidative conditionsAdd radical inhibitors
Tert-butyl cleavageAcidic impuritiesNeutralize with NaHCO₃

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate
Reactant of Route 2
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tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate

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